molecular formula C12H12N2O3 B13328965 2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B13328965
M. Wt: 232.23 g/mol
InChI Key: KFXVDYUAJBEXRZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a cyclopropyl group, a carboxylic acid group, and a tetrahydro-1,6-naphthyridine core, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves multi-step processes. One common synthetic route includes the cyclization of substituted amides of 2-styrylnicotinic acid, which undergoes cyclization when heated in polyphosphoric acid . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing commercially available reagents and catalysts.

Chemical Reactions Analysis

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, its anticancer activity is often linked to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:

The unique structural features of this compound, such as the cyclopropyl group and carboxylic acid functionality, contribute to its distinct chemical behavior and wide range of applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-cyclopropyl-5-oxo-7,8-dihydro-6H-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c15-11-7-5-8(12(16)17)10(6-1-2-6)14-9(7)3-4-13-11/h5-6H,1-4H2,(H,13,15)(H,16,17)

InChI Key

KFXVDYUAJBEXRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C3C(=N2)CCNC3=O)C(=O)O

Origin of Product

United States

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